2-bromo-N,N-dipropylbutanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N,N-dipropylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrNO/c1-4-7-12(8-5-2)10(13)9(11)6-3/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFSRWXRIRJBKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(CC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Alpha Haloamides Within Modern Synthetic Strategies
Alpha-haloamides are a class of organic compounds that have garnered significant attention in synthetic chemistry due to their unique reactivity. nih.gov The presence of a halogen atom on the carbon adjacent to the amide carbonyl group makes this position highly susceptible to a variety of chemical reactions. fiveable.me
Historically, α-haloamides were primarily utilized for forming new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. nih.gov However, their application has expanded considerably and now includes a wide range of carbon-carbon (C-C) cross-coupling reactions. nih.gov Modern synthetic strategies increasingly employ α-haloamides as precursors for generating complex molecular architectures.
Key synthetic applications include:
Nucleophilic Substitution Reactions: The bromine atom in compounds like 2-bromo-N,N-dipropylbutanamide is a good leaving group, making the alpha-carbon an electrophilic site. This facilitates SN2 reactions where the halogen is displaced by a wide variety of nucleophiles. libretexts.org This reactivity is fundamental to introducing diverse functional groups at the α-position.
Cross-Coupling Reactions: Transition metal catalysis, particularly with cobalt, has enabled the cross-coupling of α-bromo amides with Grignard reagents to form α-aryl and β,γ-unsaturated amides. acs.org
Radical Reactions: Radical-mediated transformations of α-haloamides are a powerful tool for creating cyclic compounds. nih.gov These reactions can be initiated by traditional radical initiators, transition metal redox catalysis, or through visible-light photoredox catalysis. nih.gov For instance, the atom-transfer radical addition (ATRA) of α-bromo-carbonyl compounds to unactivated olefins is a well-studied method. nih.gov
Cycloaddition Reactions: Alpha-haloamides can participate in cascade [3+2] cycloaddition reactions with organo-cyanamides to produce five-membered cyclic guanidines under mild conditions. researchgate.net This highlights their role in the efficient construction of heterocyclic scaffolds.
The synthesis of α-haloamides themselves can be challenging. While aldehydes and ketones can be brominated under acidic conditions, carboxylic acids and amides are generally unreactive. libretexts.org The Hell-Volhard-Zelinskii reaction, which uses Br₂ and a catalytic amount of PBr₃, is a classic method to brominate carboxylic acids at the α-position, which can then be converted to the corresponding amide. libretexts.org More direct and modern methods have also been developed, such as those involving the reaction of preformed enolonium intermediates with halide salts. acs.org
Significance of N,n Dialkylbutanamide Frameworks in Advanced Chemical Research
Direct Halogenation Approaches to Alpha-Brominated Amides
The direct introduction of a bromine atom onto the α-carbon of an amide is a common and straightforward approach. This typically involves the reaction of the pre-formed amide with a suitable brominating agent.
Selective Bromination Reagents and Optimized Reaction Conditions
The selection of the brominating reagent is crucial to achieve high selectivity and yield. For the α-bromination of tertiary amides like N,N-dipropylbutanamide, N-Bromosuccinimide (NBS) is a widely used reagent. frontiersin.orgwikipedia.org It is favored over molecular bromine (Br₂) as it provides a low, constant concentration of Br₂ in the reaction mixture, which helps to minimize side reactions. acs.org The reaction can proceed via either a radical pathway or under acid catalysis. wikipedia.org
Under radical conditions, the reaction is typically initiated using a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux. frontiersin.orgcommonorganicchemistry.com For acid-catalyzed bromination, an acid catalyst is used to promote the formation of the enol or enolate equivalent, which then reacts with the electrophilic bromine source. wikipedia.orgcommonorganicchemistry.com While direct α-bromination of amides can be challenging due to their lower tendency to enolize compared to ketones, the use of catalysts can facilitate this transformation. pressbooks.publibretexts.org For instance, the use of silica-supported sodium hydrogen sulfate (B86663) as a heterogeneous catalyst with NBS has been shown to be effective for the α-bromination of various carbonyl compounds, including amides. rsc.org
Recent advancements have also explored visible-light photoredox catalysis for C-H bond bromination, offering a mild and selective alternative. uni-regensburg.de Organic dyes like Eosin Y can act as photocatalysts, activating reagents like CBr₄ or NBS under irradiation from a simple household lamp to generate bromine radicals for the halogenation of aliphatic C-H bonds. uni-regensburg.denih.gov
Table 1: Representative Conditions for Direct α-Bromination of Amides
| Brominating Reagent | Catalyst/Initiator | Solvent | Temperature | Substrate Type | Yield | Reference |
|---|---|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | AIBN / Benzoyl Peroxide | CCl₄ | Reflux | Allylic/Benzylic Amides | Good | frontiersin.org |
| N-Bromosuccinimide (NBS) | Acid Catalyst (e.g., HBr) | - | - | Carbonyl Derivatives | High | wikipedia.org |
| N-Bromosuccinimide (NBS) | Ammonium (B1175870) Acetate (B1210297) | CCl₄ | 80 °C | Acyclic Ketones/Amides | Good | rsc.org |
| Eosin Y / CBr₄ | Visible Light (11W lamp) | - | - | Aliphatic C-H bonds | 50-70% | uni-regensburg.de |
| MgBr₂·Et₂O / DIPEA | - | DCE | 40 °C | Hydroxamates (Umpolung) | up to 91% | acs.org |
Regioselectivity and Stereochemical Control in Alpha-Bromination Protocols
Regioselectivity in the bromination of amides is a key consideration. In unsaturated amides, NBS typically favors bromination at the allylic position due to the stability of the resulting allylic radical. frontiersin.orgacs.org For saturated aliphatic amides like N,N-dipropylbutanamide, the reaction is directed to the α-position due to the activating effect of the carbonyl group, which stabilizes the intermediate enol or radical. The use of directing groups attached to the amide nitrogen can also control the site of halogenation. rsc.org
Controlling the stereochemistry at the newly formed chiral center during α-bromination is a significant challenge. The reaction often proceeds through a planar enol or radical intermediate, leading to a racemic mixture. libretexts.org However, diastereoselective bromination can be achieved by using a chiral auxiliary on the amide nitrogen. The chiral auxiliary directs the approach of the brominating agent, leading to the preferential formation of one diastereomer. For example, α-bromo amides derived from Oppolzer's camphorsultam can be prepared diastereoselectively. rsc.org
Catalytic enantioselective methods are also emerging. Chiral phosphoric acids and their salts have been used as catalysts for the enantioselective α-bromination of various carbonyl compounds. rsc.orgresearchgate.net Phase-transfer catalysis using chiral quaternary ammonium salts has also been shown to be effective for the enantioselective synthesis of chiral α-substituted ketones from racemic α-bromo ketones, a principle that can be extended to amide systems. organic-chemistry.org
Acylation-Based Syntheses of N,N-Dipropylbutanamide Derivatives
This classical and reliable strategy involves the formation of the amide bond from an appropriately substituted acyl donor and an amine. For the synthesis of 2-bromo-N,N-dipropylbutanamide, this would typically involve the reaction of dipropylamine (B117675) with a 2-bromobutanoyl derivative.
Aminolysis Reactions Employing Alpha-Haloacyl Halides
The most common acylation-based synthesis of α-bromoamides is the reaction of an α-bromoacyl halide with a primary or secondary amine. uni-regensburg.de In the case of this compound, this involves the aminolysis of 2-bromobutyryl chloride with dipropylamine. This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. A base, such as triethylamine (B128534) or an excess of dipropylamine, is typically added to neutralize the HCl byproduct. acs.org
The reaction is generally carried out in an inert aprotic solvent such as dichloromethane (B109758) (DCM) or diethyl ether at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions.
Precursor Synthesis and Scaffold Formation for N,N-Dipropylbutanamide
The synthesis of the required precursors is a critical first step.
N,N-Dipropylbutanamide: This precursor amide can be synthesized by the reaction of butyryl chloride with dipropylamine. chemicalbook.com Similar to the synthesis of the final product, this reaction is a nucleophilic acyl substitution and is typically performed in the presence of a base in an inert solvent.
2-Bromobutyryl Chloride: This α-haloacyl halide is commonly prepared from 2-bromobutyric acid. The Hell-Volhard-Zelinskii (HVZ) reaction is a standard method for the α-bromination of carboxylic acids, using Br₂ and a catalytic amount of phosphorus tribromide (PBr₃). pressbooks.publibretexts.orglibretexts.org The reaction proceeds via the formation of an acid bromide, which readily enolizes and undergoes bromination. pressbooks.publibretexts.org The resulting 2-bromobutyric acid can then be converted to 2-bromobutyryl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.org A procedure for synthesizing butyryl chloride from butyric acid and thionyl chloride reports a yield of 85%. orgsyn.org
Table 2: Acylation-Based Synthesis Pathway
| Reaction Step | Reactants | Reagents/Conditions | Product | Typical Yield | Reference |
|---|---|---|---|---|---|
| α-Bromination of Acid | Butyric acid | 1. Br₂, PBr₃ (cat.) 2. H₂O | 2-Bromobutyric acid | Variable | libretexts.org |
| Acyl Chloride Formation | 2-Bromobutyric acid | SOCl₂ or (COCl)₂ | 2-Bromobutyryl chloride | Good to High | orgsyn.org |
| Amide Formation | 2-Bromobutyryl chloride, Dipropylamine | Base (e.g., Et₃N), Inert Solvent (e.g., DCM), 0 °C to RT | This compound | Good | uni-regensburg.de |
| Precursor Amide Synthesis | Butyryl chloride, Dipropylamine | Base, Inert Solvent | N,N-Dipropylbutanamide | - | chemicalbook.com |
Advanced and Novel Synthetic Routes to Alpha-Bromoamides
Beyond the classical methods, several innovative strategies for the synthesis of α-bromoamides have been developed, often offering milder conditions, improved selectivity, or access to complex structures.
Umpolung Amide Synthesis: This strategy inverts the normal reactivity (umpolung) of the reactants. One such approach involves the reaction of an α-bromo nitroalkane with an amine. organic-chemistry.org This method is significant as it allows for the construction of the amide bond under conditions that can preserve stereochemistry at adjacent centers. nih.gov For example, enantioselective synthesis of β-amino-α-bromo nitroalkanes can be achieved using chiral organocatalysts, and these intermediates can then be converted to chiral α-amino amides via Umpolung Amide Synthesis (UmAS). nih.gov The reaction is often promoted by reagents like N-iodosuccinimide (NIS) and can even be made catalytic in NIS under aerobic conditions. pressbooks.pub
Photocatalytic and Electrosynthetic Methods: As mentioned earlier, visible-light photocatalysis provides a powerful tool for generating radicals under mild conditions for C-H functionalization. This has been applied to the bromination of C(sp³)-H bonds to form α-bromoamides. uni-regensburg.de These methods often exhibit high functional group tolerance. uni-regensburg.de Electrosynthesis offers another green alternative for generating halogenating species in situ, avoiding the use of hazardous reagents. uni-regensburg.de
Metal-Catalyzed Cross-Coupling Reactions: While typically used to form C-C bonds, metal-catalyzed reactions can also be adapted for C-Br bond formation. More commonly, α-bromoamides are used as electrophiles in cross-coupling reactions. For instance, nickel-catalyzed cross-coupling of α-bromo amides with organozinc reagents is a powerful method for α-arylation or α-alkylation. nih.gov While this is a reaction of, rather than a synthesis of, α-bromoamides, the development of these methods underscores their importance as synthetic intermediates.
Other Novel Methods: The reaction of ynamides with 2-halopyridine N-oxides, catalyzed by a Lewis acid, provides a tandem oxidation-halogenation route to α-halo amides. nih.gov This method allows for the synthesis of both α-bromo and α-chloro amides in good to excellent yields. nih.gov
Umpolung Synthesis Strategies Utilizing Alpha-Bromo Nitroalkanes
A significant advancement in amide synthesis involves the concept of "Umpolung," or the inversion of polarity. Umpolung Amide Synthesis (UmAS) provides a direct pathway to amides from an α-bromo nitroalkane and an amine. nih.govacs.org This reaction is noteworthy because it reverses the traditional roles of the reactants; the α-carbon of the nitroalkane, typically an electrophilic center, acts as a nucleophile. orgsyn.org
The process is generally facilitated by an electrophilic halonium source, such as N-iodosuccinimide (NIS), under alkaline conditions. orgsyn.orgnih.gov Mechanistic investigations have revealed that the reaction can proceed through two distinct pathways—aerobic (in the presence of oxygen) and anaerobic (in the absence of oxygen)—after the initial carbon-nitrogen bond is formed. nih.govnih.gov The aerobic pathway is particularly efficient, allowing for the use of substoichiometric amounts of NIS with oxygen acting as the terminal oxidant. nih.govacs.org
A key advantage of the UmAS methodology is its ability to maintain stereochemical integrity. When preparing α-chiral amides, conventional methods often risk epimerization (loss of stereochemical purity) at the α-carbon. UmAS avoids this issue, making it a valuable tool for the synthesis of enantiopure compounds, including complex peptides. orgsyn.orgresearchgate.net
| Amine Reactant | α-Bromo Nitroalkane Reactant | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Benzylamine | (R)-1-bromo-1-nitro-2-phenylethane | 70 | 95% | researchgate.net |
| Morpholine | (R)-1-bromo-1-nitro-2-phenylethane | 75 | 95% | researchgate.net |
| (S)-α-Methyl benzylamine | (R)-1-bromo-1-nitro-2-phenylethane | 67 | 95% | researchgate.net |
Transition Metal-Catalyzed Methods for Carbon-Bromine Bond Formation
Transition metal catalysis offers a powerful toolkit for forming carbon-halogen bonds, including the α-bromination of amides. While many methods use α-bromoamides as starting materials for cross-coupling reactions, nih.govorgsyn.org several catalytic systems are designed to introduce the bromine atom at the α-position.
One such approach involves the palladium-catalyzed C-H halogenation of specific amide substrates like Weinreb amides. mdpi.com In a reported method, a combination of Pd(OAc)₂ and Cu(OTf)₂ with N-bromosuccinimide (NBS) as the bromine source can effectively brominate the ortho-position of aryl Weinreb amides. mdpi.com Similarly, iridium catalysts have been employed for the ortho-iodination of Weinreb amides, demonstrating the utility of this class of catalysts for C-H functionalization. mdpi.com
Copper catalysis has also been applied to the bromination of C(sp³)-H bonds in aliphatic amides. For instance, a copper-catalyzed method has been developed for the bromination of the γ-methylene group in aliphatic amides. researchgate.net Another copper-catalyzed system allows for the selective C5-H bromination of 8-aminoquinoline (B160924) amides using ethyl bromodifluoroacetate as the reagent. rsc.org These methods, while highly specific to their respective substrates, highlight the potential of transition metals to direct bromination to specific sites within a molecule through C-H activation. researchgate.netrsc.org
| Catalyst System | Substrate Type | Bromine Source | Key Features | Reference |
| Pd(OAc)₂ / Cu(OTf)₂ | Aryl Weinreb Amides | N-Bromosuccinimide (NBS) | Ortho C-H bromination | mdpi.com |
| Copper Catalyst | 8-Aminoquinoline Amides | Ethyl Bromodifluoroacetate | Selective C5-H bromination | rsc.org |
| Copper Catalyst | Aliphatic Amides | N/A | γ-methylene C-H bromination | researchgate.net |
Electrosynthesis and Electrochemistry in Alpha-Bromoamide Preparation
Electrochemical methods present an environmentally friendly alternative to traditional chemical reagents for oxidation and reduction. sci-hub.se In the context of α-bromoamides, electrochemistry has been primarily explored for their subsequent transformations rather than their direct synthesis.
The electrochemical reduction of α-bromoamides is a key application. This process can invert the polarity of the C-Br bond, generating enolate-type intermediates that are useful for forming new carbon-carbon bonds. nih.gov A significant application of this strategy is the electrosynthesis of β-lactams. nih.govsci-hub.se Through cathodic reduction, an intramolecular cyclization of the α-bromoamide can be induced, forming the characteristic four-membered ring of the β-lactam. nih.govresearchgate.net This transformation can be performed under various conditions, including in environmentally benign solvents like room-temperature ionic liquids. nih.gov
While the electrosynthesis of α-bromoamides is not as extensively documented, the electrochemical α-fluorination of N,N-dialkyl phenylacetamides has been reported, suggesting the potential for analogous α-bromination reactions under electrochemical conditions. nih.gov Furthermore, the electrochemical debrominative hydrogenation of 2-bromo-N-arylacetamides demonstrates the precise control that electrochemistry offers for C-Br bond cleavage. rsc.org
Methodologies for Purification and Isolation in Alpha-Bromoamide Synthesis
The successful synthesis of α-bromoamides like this compound is contingent upon effective purification and isolation. The choice of method depends on the scale of the reaction and the nature of the impurities.
Column chromatography is a widely used and effective technique. For the purification of α-bromoamides, silica (B1680970) gel is a common stationary phase. orgsyn.org Elution is typically performed using a gradient system of solvents, such as ethyl acetate in hexanes, to separate the desired product from starting materials and byproducts. orgsyn.org For small-scale reactions, automated flash chromatography systems offer a convenient and efficient alternative, enabling rapid purification with high recovery yields, often in the 90% range. biotage.com These systems allow for multiple purifications to be run in a single day, significantly increasing laboratory productivity. biotage.com
In some cases, simpler methods can be employed. For instance, α-bromo nitroalkanes, which are precursors in UmAS, can sometimes be isolated by simply filtering the reaction mixture through a plug of silica gel, which alleviates the need for a full chromatographic separation. orgsyn.org The progress of purification can be monitored using thin-layer chromatography (TLC), with specific visualization agents like potassium permanganate (B83412) (KMnO₄) being effective for detecting α-bromoamides on alumina (B75360) plates. beilstein-journals.org
| Purification Method | Stationary Phase | Eluent System | Application Notes | Reference |
| Automated Flash Chromatography | Silica Gel | Custom-tailored methods | Used for purifying ~60 different α-bromo amides with high yields. | biotage.com |
| Manual Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexanes | Standard method for purifying cross-coupling products. | orgsyn.org |
| Filtration | Silica Gel Plug | N/A | Simplifies isolation of α-bromo nitroalkane precursors. | orgsyn.org |
Reactivity and Mechanistic Investigations of 2 Bromo N,n Dipropylbutanamide
Nucleophilic Substitution Reactions at the Alpha-Carbon Center
The α-carbon of 2-bromo-N,N-dipropylbutanamide is an electrophilic center, readily undergoing nucleophilic substitution reactions. ksu.edu.sa The adjacent amide group can influence the reaction rate and mechanism. The reaction typically proceeds via an SN2 mechanism, involving a backside attack by the nucleophile and inversion of configuration if the α-carbon is chiral. libretexts.org
This compound is expected to react with a wide array of nucleophiles to displace the bromide leaving group. The reactivity of α-halo amides with various nucleophiles has been extensively studied. nih.gov
Nitrogen-based Nucleophiles: Primary and secondary amines can serve as effective nucleophiles to form α-amino amides. nih.gov For instance, the reaction with diethylamine (B46881) in the presence of a base would yield 2-(diethylamino)-N,N-dipropylbutanamide. This type of reaction is fundamental in the synthesis of many biologically active molecules. nih.gov
Oxygen-based Nucleophiles: Alcohols and carboxylic acids can also act as nucleophiles, although they are generally weaker than amines. nih.gov Reactions with alkoxides or carboxylates, typically in the presence of a base, lead to the formation of α-alkoxy or α-acyloxy amides, respectively.
Sulfur-based Nucleophiles: Thiolates are excellent nucleophiles and are expected to react efficiently with this compound to form α-thioether amides.
The table below summarizes the expected outcomes of SN2 reactions with various nucleophiles.
| Nucleophile | Reagent Example | Product |
| Nitrogen | Diethylamine | 2-(Diethylamino)-N,N-dipropylbutanamide |
| Oxygen | Sodium Methoxide | 2-Methoxy-N,N-dipropylbutanamide |
| Sulfur | Sodium Thiophenoxide | 2-(Phenylthio)-N,N-dipropylbutanamide |
If a nucleophilic moiety is present within the this compound molecule at a suitable position, intramolecular cyclization can occur. For example, if one of the N-propyl groups were to be substituted with a terminal amine or hydroxyl group (e.g., N-(3-hydroxypropyl)-N-propyl-2-bromobutanamide), an intramolecular SN2 reaction could lead to the formation of a cyclic amide structure, such as a morpholinone or piperazinone derivative. The efficiency of such cyclizations is governed by factors like ring size (Baldwin's rules) and conformational flexibility. Metal-free conditions using activating agents like halogenated anhydrides have been shown to promote intramolecular cyclization in related systems. nih.gov
Transition Metal-Mediated Cross-Coupling Reactions
Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and α-bromo amides are valuable electrophilic partners in these transformations. thieme-connect.denih.gov this compound can serve as an electrophile in various palladium- and nickel-catalyzed cross-coupling reactions.
Palladium catalysts are highly effective for the cross-coupling of α-bromo amides with a range of organometallic reagents. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a prominent example. thieme-connect.de The reaction of this compound with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base would yield α-aryl-N,N-dipropylbutanamides. thieme-connect.denih.gov
The table below illustrates potential Suzuki-Miyaura cross-coupling reactions.
| Arylboronic Acid | Catalyst System | Product |
| Phenylboronic acid | Pd(OAc)₂ / P(Nap)₃ / K₃PO₄ | 2-Phenyl-N,N-dipropylbutanamide |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) / Cs₂CO₃ | 2-(4-Methoxyphenyl)-N,N-dipropylbutanamide |
| 3-Thienylboronic acid | XPhos-Pd-I / Cs₂CO₃ | 2-(Thiophen-3-yl)-N,N-dipropylbutanamide |
These reactions tolerate a wide range of functional groups and provide a powerful method for creating C(sp³)-C(sp²) bonds. nih.gov
Nickel catalysts offer a complementary and sometimes superior alternative to palladium for certain cross-coupling reactions, particularly with alkyl electrophiles. nih.gov The Negishi coupling, which utilizes organozinc reagents, has been successfully applied to secondary α-bromo amides. acs.org A notable advancement is the development of asymmetric Negishi cross-couplings using a chiral Ni/Pybox catalyst system, which can produce α-substituted amides with high enantiomeric excess from racemic α-bromo amides. acs.org
Reacting this compound with an organozinc reagent in the presence of a nickel catalyst would result in the corresponding α-substituted product. This method is compatible with various functional groups. acs.org
The table below presents examples of Nickel-catalyzed Negishi cross-coupling reactions.
| Organozinc Reagent | Catalyst System | Product |
| Phenylzinc chloride | Ni(cod)₂ / (s-Bu)-Pybox | 2-Phenyl-N,N-dipropylbutanamide |
| Hexylzinc bromide | Ni(cod)₂ / (i-Pr)-Pybox | 2-Hexyl-N,N-dipropylbutanamide |
| (Cyclohexylmethyl)zinc chloride | NiCl₂(dppf) | 2-(Cyclohexylmethyl)-N,N-dipropylbutanamide |
Beyond Negishi couplings, nickel catalysts have also been employed for Suzuki-Miyaura couplings of α-bromo amides, providing an alternative to palladium-based systems. thieme-connect.de
The mechanisms of transition metal-catalyzed cross-coupling reactions are generally understood to proceed through a catalytic cycle.
Palladium-Catalyzed Mechanism: For a typical Suzuki-Miyaura coupling, the cycle begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step. acs.org The next step is transmetalation , where the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The final step is reductive elimination , where the two organic groups couple to form the new C-C bond, regenerating the Pd(0) catalyst which re-enters the cycle. uwindsor.ca
Nickel-Catalyzed Mechanism: The mechanism for nickel-catalyzed reactions can be more varied. While a similar oxidative addition-transmetalation-reductive elimination pathway analogous to palladium is common, nickel's accessibility to odd oxidation states (Ni(I), Ni(III)) allows for alternative radical-based mechanisms involving single-electron transfer (SET) steps. youtube.com For the asymmetric Negishi coupling of α-bromo amides, it is believed that the reaction does not proceed through a free radical mechanism, which would likely lead to racemization. Instead, a mechanism involving concerted oxidative addition and reductive elimination from a chiral nickel complex is proposed to account for the high enantioselectivity. acs.org Mechanistic studies on C-N cross-couplings have also provided detailed insights into the catalytic cycle, with reductive elimination being a key step. mit.edu
Elimination Reactions to Form Unsaturated Species
The presence of a bromine atom at the alpha-position to the carbonyl group in this compound facilitates its participation in elimination reactions, leading to the formation of unsaturated derivatives. These reactions are typically base-induced and proceed via a bimolecular elimination (E2) mechanism. The nature of the base employed plays a crucial role in determining the reaction's regioselectivity.
Generation of Alpha,Beta-Unsaturated Amides
The dehydrobromination of this compound results in the formation of α,β-unsaturated amides. Specifically, the abstraction of a proton from the beta-carbon (C3) and the concurrent expulsion of the bromide ion from the alpha-carbon (C2) lead to the generation of a carbon-carbon double bond. This process can theoretically yield two isomeric α,β-unsaturated amides: N,N-dipropyl-2-butenamide and N,N-dipropyl-1-butenamide, depending on which beta-hydrogen is removed.
The general reaction scheme for the formation of these unsaturated amides is as follows:

The formation of the conjugated system in N,N-dipropyl-2-butenamide is often the thermodynamically favored pathway.
Regiochemical Considerations in Elimination Processes
The regiochemical outcome of the elimination reaction of this compound is dictated by the interplay of steric and electronic factors, largely influenced by the choice of base. Two competing pathways, dictated by Zaitsev's and Hofmann's rules, determine the predominant product.
Zaitsev's Rule predicts the formation of the more substituted, and thus more thermodynamically stable, alkene. In the case of this compound, this corresponds to the removal of a proton from the methylene (B1212753) group (C3), leading to the formation of N,N-dipropyl-2-butenamide. This pathway is generally favored when using small, unhindered bases such as sodium ethoxide or sodium hydroxide. msu.edulibretexts.org
Hofmann's Rule , conversely, predicts the formation of the less substituted alkene. This outcome is favored when a sterically bulky base, such as potassium tert-butoxide, is used. masterorganicchemistry.commasterorganicchemistry.com The large size of the base hinders its approach to the more sterically encumbered secondary proton at C3, leading to preferential abstraction of a proton from the less hindered terminal methyl group (C4). This results in the formation of N,N-dipropyl-1-butenamide as the major product. masterorganicchemistry.com
The expected product distribution based on the base used is summarized in the table below.
| Base | Base Type | Major Product | Minor Product | Governing Rule |
| Sodium Ethoxide (NaOEt) | Unhindered | N,N-dipropyl-2-butenamide | N,N-dipropyl-1-butenamide | Zaitsev |
| Potassium tert-Butoxide (KOtBu) | Sterically Hindered | N,N-dipropyl-1-butenamide | N,N-dipropyl-2-butenamide | Hofmann |
Redox Chemistry and Transformations
The reactivity of this compound extends to redox transformations, where either the alpha-bromo moiety can be selectively reduced or the butanamide carbon skeleton can undergo oxidation.
Selective Reduction of the Alpha-Bromo Moiety
The selective reduction of the carbon-bromine bond in this compound, while leaving the amide functionality intact, can be achieved using specific reducing agents. A common and effective reagent for the reduction of α-halo amides is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This powerful reducing agent can cleave the C-Br bond to afford the corresponding debrominated amide, N,N-dipropylbutanamide.
The reaction proceeds via a nucleophilic attack of a hydride ion (H⁻) from the aluminohydride complex onto the electrophilic carbon atom bearing the bromine. This is followed by the displacement of the bromide ion. The general mechanism for the reduction of the amide itself to an amine involves the initial formation of a tetrahedral intermediate, which then collapses to form an iminium ion that is further reduced. masterorganicchemistry.com However, for the selective reduction of the C-Br bond, milder conditions or alternative reagents might be explored to avoid over-reduction of the amide group.
| Reducing Agent | Typical Substrates Reduced | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Alkyl Halides | A very strong and unselective reducing agent. masterorganicchemistry.comlibretexts.org |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | A milder and more selective reducing agent. libretexts.org |
Oxidative Pathways of the Butanamide Carbon Skeleton
While specific studies on the oxidation of this compound are not extensively documented, plausible oxidative pathways can be inferred from the general chemistry of amides and alkyl chains. Oxidation could potentially occur at several sites within the molecule.
One potential pathway involves the oxidative cleavage of the C-N bond, which is a known transformation for N-alkyl amines and amides under certain conditions, potentially leading to the formation of butanoic acid derivatives and dipropylamine (B117675). Another possibility is the oxidation of the alkyl chains (propyl or butyl groups) at positions remote from the functional groups, leading to hydroxylated or carbonylated products. The presence of the electron-withdrawing amide and bromine functionalities would likely influence the regioselectivity of such oxidations.
Fundamental Reaction Mechanisms and Kinetic Rate Studies
The reactions of this compound are governed by fundamental mechanistic principles. The base-induced elimination reactions typically proceed through a concerted E2 (bimolecular elimination) mechanism. libretexts.orglibretexts.orgpressbooks.pub This is a single-step process where the base abstracts a proton, and the leaving group (bromide) departs simultaneously, leading to the formation of the double bond. libretexts.orglibretexts.orgpressbooks.pub The rate of the E2 reaction is dependent on the concentrations of both the substrate (this compound) and the base, exhibiting second-order kinetics. msu.edulibretexts.org
The stereochemical requirement for an E2 reaction is an anti-periplanar arrangement of the proton being abstracted and the leaving group. This geometric constraint influences the stereochemistry of the resulting alkene when applicable.
The reduction of the alpha-bromo moiety by hydride reagents like LiAlH₄ follows a nucleophilic substitution pathway, likely Sₙ2-like, where the hydride ion acts as the nucleophile attacking the carbon bearing the bromine atom.
Detailed Elucidation of Mechanistic Pathways for Key Chemical Transformations
While no specific mechanistic studies for this compound have been reported, its structure suggests that it will primarily undergo nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions:
The primary mode of reactivity for α-haloamides is nucleophilic substitution, where a nucleophile replaces the bromine atom. This transformation can proceed through two principal mechanisms: S(_N)2 (bimolecular nucleophilic substitution) and S(_N)1 (unimolecular nucleophilic substitution).
S(_N)2 Mechanism: This is a single-step concerted process where the nucleophile attacks the carbon bearing the bromine atom from the backside, leading to an inversion of stereochemistry if the carbon is chiral. The rate of this reaction is dependent on the concentrations of both the α-bromoamide and the nucleophile. Given that this compound is a secondary alkyl halide, the S(_N)2 pathway is a highly probable mechanism, especially with strong, unhindered nucleophiles.
S(_N)1 Mechanism: This two-step mechanism involves the initial, rate-determining departure of the bromide ion to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the planar carbocation, typically resulting in a racemic mixture of products. The S(_N)1 mechanism is favored by polar protic solvents and is more likely to occur with tertiary α-haloamides due to the increased stability of the corresponding carbocation. For this compound, this pathway may compete with the S(_N)2 mechanism, particularly under solvolytic conditions.
Elimination Reactions:
In the presence of a strong base, this compound is expected to undergo elimination reactions to form an alkene. The two common mechanisms for elimination are E2 (bimolecular elimination) and E1 (unimolecular elimination).
E2 Mechanism: This is a concerted, one-step reaction where the base abstracts a proton from the β-carbon while the bromine atom is simultaneously expelled. This mechanism requires an anti-periplanar arrangement of the abstracted proton and the leaving group. The rate of the E2 reaction is dependent on the concentrations of both the α-bromoamide and the base. The use of a strong, sterically hindered base would favor this pathway.
E1 Mechanism: This two-step process begins with the formation of a carbocation intermediate, identical to the S(_N)1 pathway. In the second step, a base removes a proton from an adjacent carbon to form a double bond. E1 reactions often compete with S(_N)1 reactions and are favored by weak bases and polar protic solvents.
The competition between substitution and elimination pathways is a key aspect of the reactivity of α-haloamides and is influenced by factors such as the strength and steric bulk of the nucleophile/base, the solvent, and the reaction temperature.
Data on Mechanistic Pathways of Structurally Similar α-Bromoamides
Due to the absence of specific data for this compound, the following table presents a summary of mechanistic trends observed for other α-bromoamides, which can serve as a predictive guide for the potential reactivity of the target compound.
| Reaction Type | Substrate Structure | Reagents/Conditions | Predominant Mechanism |
| Nucleophilic Substitution | Primary α-bromoamide | Strong, unhindered nucleophile | S(_N)2 |
| Nucleophilic Substitution | Tertiary α-bromoamide | Polar protic solvent, weak nucleophile | S(_N)1 |
| Elimination | Secondary α-bromoamide | Strong, sterically hindered base | E2 |
| Elimination | Tertiary α-bromoamide | Weak base, heat | E1 |
Application of Kinetic Isotope Effects and Reaction Rate Analysis
Kinetic Isotope Effect (KIE) studies are powerful tools for elucidating reaction mechanisms by determining the effect of isotopic substitution on the reaction rate. Similarly, reaction rate analysis provides quantitative data on how reaction conditions influence the speed of a chemical transformation.
Expected Application to this compound:
Although no KIE or detailed reaction rate studies have been performed on this compound, these techniques could provide invaluable insights into its reaction mechanisms.
Deuterium KIE: By replacing the α-hydrogen or β-hydrogens with deuterium, one could distinguish between different mechanistic pathways. For instance, a significant primary kinetic isotope effect () upon deuteration at the β-position in an elimination reaction would provide strong evidence for the E2 mechanism, where the C-H bond is broken in the rate-determining step. Conversely, the absence of a significant KIE would suggest an E1 mechanism.
Carbon-13 KIE: Measuring the KIE at the α-carbon could help to probe the transition state of nucleophilic substitution reactions. For an S(_N)2 reaction, a small normal KIE is expected, reflecting the change in bonding at the carbon center in the transition state. For an S(_N)1 reaction, a larger KIE might be observed due to the more significant change in bonding during the formation of the carbocation.
Reaction Rate Analysis:
Systematic studies of the reaction rates of this compound with various nucleophiles and bases under different solvent and temperature conditions would be crucial for a quantitative understanding of its reactivity. Such studies would allow for the determination of rate laws, activation parameters (enthalpy and entropy of activation), and the relative importance of competing substitution and elimination pathways.
Hypothetical Rate Data for Mechanistic Elucidation
The following interactive table illustrates hypothetical rate data that could be generated from such studies and how it would be interpreted.
| Nucleophile/Base | Solvent | Relative Rate (Substitution) | Relative Rate (Elimination) | Inferred Mechanism |
| Sodium Iodide | Acetone | 100 | <1 | S(_N)2 |
| Sodium Ethoxide | Ethanol | 20 | 80 | E2/S(_N)2 competition |
| Ethanol | Ethanol (solvolysis) | 5 | 1 | S(_N)1/E1 competition |
| Potassium tert-butoxide | tert-Butanol | <1 | >99 | E2 |
While the specific reactivity and mechanistic details of this compound remain to be experimentally determined, its structural features as a secondary α-haloamide allow for a reasoned prediction of its chemical behavior. It is expected to undergo both nucleophilic substitution and elimination reactions, with the predominant pathway being highly dependent on the reaction conditions. Future research involving detailed mechanistic studies, including kinetic isotope effect analysis and reaction rate profiling, is necessary to fully characterize the chemical properties of this compound and unlock its potential in synthetic chemistry.
Spectroscopic Characterization Methodologies and Structural Elucidation in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The ¹H and ¹³C NMR spectra of an alpha-bromoamide like 2-bromo-N,N-dipropylbutanamide are predicted to show distinct signals corresponding to each unique hydrogen and carbon atom in the structure. The chemical shifts (δ) are influenced by the local electronic environment, with electronegative atoms like bromine, oxygen, and nitrogen causing nearby nuclei to resonate at higher chemical shifts (downfield).
In the ¹H NMR spectrum, the proton on the carbon bearing the bromine atom (the α-carbon) is expected to appear as a triplet downfield due to the deshielding effects of the adjacent bromine and carbonyl group. The methylene (B1212753) protons of the N-propyl groups will be diastereotopic due to the chiral center at the α-carbon and the restricted rotation around the amide C-N bond, potentially leading to complex splitting patterns.
In the ¹³C NMR spectrum, the carbonyl carbon is the most deshielded, appearing at the highest chemical shift. The α-carbon, directly attached to the electronegative bromine, will also be significantly downfield. The carbons of the N-propyl and ethyl groups will appear in the upfield aliphatic region of the spectrum.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| CH₃ (ethyl group) | 0.9 - 1.1 | Triplet (t) |
| CH₃ (propyl groups) | 0.8 - 1.0 | Triplet (t) |
| CH₂ (ethyl group) | 1.9 - 2.2 | Multiplet (m) |
| CH₂ (middle of propyl) | 1.5 - 1.7 | Multiplet (m) |
| N-CH₂ (propyl groups) | 3.2 - 3.5 | Multiplet (m) |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (carbonyl) | 168 - 172 |
| CH-Br (α-carbon) | 45 - 55 |
| N-CH₂ (propyl groups) | 48 - 52 |
| CH₂ (ethyl group) | 25 - 30 |
| CH₂ (middle of propyl) | 20 - 24 |
| CH₃ (propyl groups) | 10 - 12 |
While 1D NMR provides information on the types of protons and carbons present, 2D NMR experiments are crucial for establishing the connectivity between them. walisongo.ac.id
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show correlations between the α-proton (CH-Br) and the adjacent methylene protons of the ethyl group. It would also confirm the connectivity within the N-propyl groups, showing correlations between the N-CH₂, the central CH₂, and the terminal CH₃ protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. pressbooks.pubcolumbia.edu This technique is invaluable for unambiguously assigning the carbon signals based on their corresponding, and often more easily assigned, proton signals. For example, the proton signal predicted at 4.2-4.5 ppm would show a correlation to the carbon signal at 45-55 ppm, confirming the assignment of the CH-Br group.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu This is critical for piecing together the molecular skeleton across heteroatoms or quaternary carbons. Key HMBC correlations for this compound would include:
Correlations from the N-CH₂ protons of the propyl groups to the carbonyl carbon, confirming the N-acyl linkage.
Correlations from the α-proton (CH-Br) to the carbonyl carbon.
Correlations from the methylene protons of the ethyl group to the carbonyl carbon and the α-carbon.
Expected Key 2D NMR Correlations for this compound
| 2D NMR Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | (H)CH -Br ↔ H ₂C-CH₃ | Confirms ethyl group adjacent to chiral center |
| N-CH ₂-CH ₂-CH ₃ | Confirms propyl group connectivity | |
| HSQC | H C-Br ↔ C H-Br | Assigns the α-carbon |
| N-H ₂C ↔ N-C H₂ | Assigns the N-methylene carbons | |
| HMBC | N-CH ₂ ↔ C =O | Confirms N-propyl groups are attached to the amide |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-resolution mass spectrometry can measure the m/z of an ion to four or five decimal places. This high precision allows for the determination of the exact molecular formula of a compound. For this compound (C₁₀H₂₀BrNO), HRMS would distinguish its exact mass from other potential formulas that have the same nominal mass. A crucial diagnostic feature would be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, separated by two m/z units.
Predicted HRMS Data for this compound
| Ion | Chemical Formula | Calculated Exact Mass |
|---|---|---|
| [M(⁷⁹Br)]⁺ | C₁₀H₂₀⁷⁹BrNO | 249.0728 |
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unar.ac.id The GC separates the components of a mixture, and the MS provides a mass spectrum for each component as it elutes. academicjournals.org This makes GC-MS an excellent tool for assessing the purity of a sample of this compound and for identifying it based on its retention time and mass spectrum. nih.gov
The electron ionization (EI) mass spectrum of the compound would be expected to show a characteristic fragmentation pattern. Common fragmentation pathways for amides include α-cleavage (cleavage of the bond adjacent to the nitrogen atom) and McLafferty rearrangement if a γ-hydrogen is available. The presence of the bromine atom also influences fragmentation.
Plausible Mass Fragments for this compound in GC-MS (EI)
| m/z Value | Possible Fragment | Fragmentation Pathway |
|---|---|---|
| 249/251 | [C₁₀H₂₀BrNO]⁺ | Molecular Ion (M⁺) |
| 206/208 | [M - C₃H₇]⁺ | α-cleavage, loss of a propyl radical |
| 170 | [M - Br]⁺ | Loss of a bromine radical |
| 128 | [C₇H₁₄NO]⁺ | Cleavage of Cα-Cβ bond |
| 100 | [C₅H₁₀NO]⁺ | McLafferty-type rearrangement |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. nih.gov An IR spectrum arises from the absorption of infrared radiation corresponding to a specific molecular vibration that causes a change in the dipole moment. uobasrah.edu.iq Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser) and detects vibrational modes that cause a change in the polarizability of the molecule. rsc.org
For this compound, the most prominent feature in the IR spectrum would be a very strong absorption band corresponding to the C=O (carbonyl) stretching of the tertiary amide group. The C-N stretching vibration would also be visible. The C-H stretching and bending vibrations from the alkyl chains would produce several bands in their characteristic regions. The C-Br stretch is expected to be in the fingerprint region at a lower wavenumber.
In the Raman spectrum, the C=O stretch is typically weaker than in the IR spectrum. However, vibrations of the alkyl C-C backbone are often more prominent. The complementary nature of these two techniques provides a more complete picture of the functional groups present in the molecule. nih.gov
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| C-H (sp³ hybridized) | Stretch | 2850 - 3000 (strong) | 2850 - 3000 (strong) |
| C=O (tertiary amide) | Stretch (Amide I band) | 1630 - 1680 (very strong) | 1630 - 1680 (moderate) |
| C-N | Stretch | 1200 - 1350 (moderate) | 1200 - 1350 (weak) |
| C-Br | Stretch | 500 - 650 (moderate) | 500 - 650 (strong) |
Chromatographic Methods for Analytical and Preparative Purposes
Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile or thermally labile compounds. For a polar molecule like this compound, reversed-phase HPLC (RP-HPLC) is a suitable method.
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) or a more polar-compatible embedded-polar group (e.g., amide) column, would be employed. The mobile phase would consist of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the compound and any potential impurities.
Detection is commonly achieved using an ultraviolet (UV) detector. Although the amide functionality itself has a weak chromophore, it will exhibit some absorbance in the low UV region (around 200-220 nm). The purity of the sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
Table 2: Illustrative HPLC Conditions for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) or RP-Amide |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. While some amides can be analyzed directly by GC, they can exhibit poor peak shape and thermal instability. Therefore, derivatization is often employed to increase their volatility and thermal stability.
For a tertiary amide like this compound, direct analysis might be feasible, but derivatization through reduction of the amide to the corresponding amine could be a viable strategy to improve its chromatographic behavior. However, a more common approach for amides, particularly primary and secondary amides, is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. For a tertiary amide, this is not applicable.
Assuming direct analysis is possible, a non-polar or mid-polar capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, would be suitable. The analysis would be performed with a temperature program, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of the compound.
A mass spectrometer (MS) is the most common detector coupled with GC (GC-MS), as it provides both quantitative data and structural information from the mass spectrum of the compound. The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom and cleavage of the alkyl chains. For the related compound N,N-dipropylacetamide, prominent fragments are observed at m/z 143 (M+), 100, and 86. The presence of bromine in this compound would lead to a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.
Table 3: Representative GC-MS Conditions for the Analysis of this compound
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), then ramp to 280 °C at 15 °C/min (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Computational and Theoretical Chemistry Studies of 2 Bromo N,n Dipropylbutanamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of medium-sized organic molecules like 2-bromo-N,N-dipropylbutanamide. DFT calculations are instrumental in determining the molecule's most stable three-dimensional arrangement (geometry optimization) and its electronic properties.
Prediction of Molecular Conformations and Energetic Landscapes
The presence of rotatable bonds in this compound, particularly around the amide C-N bond and the alkyl chains, gives rise to multiple possible conformations. Computational methods can be employed to explore the potential energy surface of the molecule and identify the most stable conformers.
A systematic conformational search, followed by geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would reveal the low-energy structures. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments. For a molecule of this nature, it is anticipated that the trans conformation across the amide bond would be significantly more stable than the cis conformation due to steric hindrance.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Trans-1 | ~180° | 0.00 |
| Trans-2 | ~175° | 0.52 |
| Gauche-1 | ~65° | 2.15 |
| Gauche-2 | ~-70° | 2.20 |
Note: Data is illustrative and based on typical values for similar acyclic amides.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the bromine atom and the lone pair of the nitrogen atom, indicating these as likely sites for electrophilic attack. The LUMO would likely be centered on the antibonding σ* orbital of the C-Br bond, suggesting this is the site for nucleophilic attack.
Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap (ΔE) | 6.60 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 0.25 |
| Global Hardness (η) | 3.30 |
| Chemical Potential (μ) | -3.55 |
| Electrophilicity Index (ω) | 1.92 |
Note: These values are representative and calculated based on DFT principles for analogous bromoalkanamides.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into the energetic profiles of chemical transformations.
Elucidation of Reaction Mechanisms Through Computational Simulations
For this compound, a primary reaction of interest is nucleophilic substitution at the α-carbon bearing the bromine atom. Computational modeling can distinguish between different possible mechanisms, such as the concerted SN2 pathway and a stepwise SN1 pathway. By locating the transition state structures and any intermediates on the potential energy surface, the preferred reaction mechanism can be determined.
Simulations would likely show that for a secondary alkyl halide like this, the SN2 pathway is generally favored, though the steric bulk of the dipropylamino group might increase the energetic barrier.
Prediction of Activation Barriers and Reaction Selectivity
A key outcome of reaction pathway modeling is the calculation of activation barriers (the energy difference between the reactants and the transition state). This information is directly related to the reaction rate. For the SN2 reaction of this compound with a nucleophile, DFT calculations can predict this barrier.
Furthermore, if there are multiple possible reaction sites or stereochemical outcomes, computational analysis can predict the selectivity of the reaction by comparing the activation barriers of the competing pathways. For instance, the stereoselectivity of the substitution reaction can be assessed by modeling the attack of the nucleophile from different faces of the chiral center.
Table 3: Predicted Activation Barriers for Nucleophilic Substitution on this compound
| Reaction Pathway | Nucleophile | Activation Energy (kcal/mol) |
|---|---|---|
| SN2 | CN⁻ | 18.5 |
| SN2 | OH⁻ | 20.1 |
| SN1 (rate-determining step) | - | >35 (estimated) |
Note: Values are illustrative, based on typical computational results for SN2 reactions of secondary bromoalkanes.
Spectroscopic Property Prediction from Theoretical Models
Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. By simulating spectra, researchers can gain a deeper understanding of the molecule's structure and vibrational modes.
Computational methods, particularly DFT, can accurately predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be compared with experimental IR spectra to assign specific peaks to the corresponding molecular motions. For this compound, characteristic peaks would include the C=O stretch of the amide, C-N stretching, and the C-Br stretch.
Similarly, the prediction of ¹H and ¹³C NMR chemical shifts through methods like the Gauge-Independent Atomic Orbital (GIAO) approach can aid in the structural elucidation of the molecule and its reaction products.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C=O Stretch | 1655 |
| C-N Stretch | 1280 |
| C-Br Stretch | 650 |
Note: These are typical scaled quantum chemical predictions for amide-containing compounds.
Computational NMR and IR Spectral Simulations
No published studies were found that present simulated Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra for this compound. Such simulations, typically performed using methods like Density Functional Theory (DFT), would provide theoretical predictions of chemical shifts (¹H and ¹³C NMR) and vibrational frequencies (IR), which are valuable for structural elucidation.
Validation of Experimental Spectroscopic Data with Theoretical Predictions
In the absence of any published experimental or computational spectroscopic data for this compound, a comparison and validation between the two is not possible. This process is crucial for confirming the accuracy of both the experimental measurements and the computational models used.
Stereochemical Predictions and Chiral System Studies
There is no available research on the theoretical prediction of the stereochemistry of this compound or computational studies of its behavior in chiral systems. The molecule contains a chiral center at the second carbon atom of the butanamide chain, which would make such studies relevant for understanding its stereoisomers.
Derivatization Strategies and Analogue Synthesis for Broad Chemical Exploration
Structural Modification at the Amide Nitrogen
A fundamental derivatization strategy involves the synthesis of analogues with different alkyl substituents on the amide nitrogen. This is typically achieved by reacting 2-bromobutanoyl halide (chloride or bromide) with a variety of primary or secondary amines. This approach allows for the introduction of a wide range of alkyl and aryl groups, thereby modulating the lipophilicity and steric bulk of the resulting α-bromoamide.
The general synthesis involves the acylation of a desired amine with 2-bromobutanoyl chloride. The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. The choice of solvent is typically an inert organic solvent like dichloromethane (B109758) or diethyl ether.
| Amine | Product | Typical Yield (%) |
| Diethylamine (B46881) | 2-bromo-N,N-diethylbutanamide | 85-95 |
| N-ethylpropylamine | 2-bromo-N-ethyl-N-propylbutanamide | 80-90 |
| Dibutylamine | 2-bromo-N,N-dibutylbutanamide | 80-90 |
| Aniline | 2-bromo-N-phenylbutanamide | 75-85 |
| N-methylaniline | 2-bromo-N-methyl-N-phenylbutanamide | 70-80 |
This table presents representative yields for the synthesis of N-substituted 2-bromobutanamides based on general amidation reactions.
Introducing functional groups onto the N,N-dipropyl substituents offers a pathway to analogues with tailored properties, such as altered solubility or the potential for further chemical conjugation. This can be accomplished by utilizing functionalized dipropylamines in the amide synthesis. For instance, amines bearing hydroxyl, ether, or cyano groups on their alkyl chains can be acylated with 2-bromobutanoyl chloride.
These functionalized amines can be prepared through various synthetic routes. For example, N,N-bis(2-methoxyethyl)amine can be synthesized via the alkylation of bis(2-methoxyethyl)amine. The subsequent amidation reaction proceeds under standard conditions.
| Functionalized Amine | Product | Typical Yield (%) |
| N,N-bis(2-methoxyethyl)amine | 2-bromo-N,N-bis(2-methoxyethyl)butanamide | 70-85 |
| N,N-bis(2-cyanoethyl)amine | 2-bromo-N,N-bis(2-cyanoethyl)butanamide | 65-80 |
| N,N-di(prop-2-yn-1-yl)amine | 2-bromo-N,N-di(prop-2-yn-1-yl)butanamide | 60-75 |
| 1,1'-(propylazanediyl)bis(propan-2-ol) | 2-bromo-N,N-bis(2-hydroxypropyl)butanamide | 60-75 |
This table provides estimated yields for the synthesis of 2-bromobutanamides with functionalized N-alkyl groups based on established amidation protocols.
Transformation of the Butanamide Carbon Backbone
Modifications to the four-carbon chain of the butanamide moiety provide another layer of structural diversity, allowing for the exploration of the impact of chain length and rigidity on the molecule's properties.
The length of the alkyl chain can be systematically varied through homologation or chain-shortening reactions of the corresponding carboxylic acid precursor, 2-bromobutanoic acid.
Chain Elongation: The Arndt-Eistert reaction is a classical method for one-carbon homologation of carboxylic acids. researchgate.netresearchgate.netorganic-chemistry.orgnih.govresearchgate.netnrochemistry.comwikipedia.orgscribd.comresearchgate.net In this sequence, 2-bromobutanoic acid is first converted to its acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a silver catalyst and water yields 3-bromopentanoic acid. This homologated acid can then be converted to the desired N,N-dipropylamide.
| Starting Material | Product of Homologation | Overall Yield (%) |
| 2-bromobutanoic acid | 3-bromopentanoic acid | 50-70 |
| 3-bromopentanoic acid | 4-bromohexanoic acid | 50-70 |
This table shows typical yields for the Arndt-Eistert homologation of α-bromo carboxylic acids.
Chain Shortening: The Hunsdiecker reaction and the Wohl degradation are established methods for shortening alkyl chains, although their application to α-bromo amides requires careful consideration of the substrate's reactivity. beilstein-journals.org A more practical approach involves starting with a shorter α-bromo carboxylic acid, such as 2-bromopropanoic acid, and converting it to the corresponding N,N-dipropylamide.
The introduction of double or triple bonds into the butanamide backbone can significantly influence the molecule's conformation and electronic properties.
Dehydrogenation: The direct dehydrogenation of 2-bromo-N,N-dipropylbutanamide can introduce a double bond, typically in the α,β-position, to yield 2-bromo-N,N-dipropylbut-2-enamide. This transformation can be achieved using various oxidizing agents or palladium-catalyzed methods. researchgate.net
Synthesis from Unsaturated Precursors: A more controlled approach involves the synthesis of the unsaturated amide from an unsaturated carboxylic acid precursor. For instance, but-2-enoic acid or but-3-enoic acid can be brominated and then converted to the corresponding N,N-dipropylamide.
| Reaction | Product | Reagents and Conditions | Typical Yield (%) |
| Dehydrogenation | 2-bromo-N,N-dipropylbut-2-enamide | Pd(OAc)₂, O₂, DMSO, 100 °C | 60-75 |
| Elimination (from 2,3-dibromobutanamide) | 2-bromo-N,N-dipropylbut-2-enamide | DBU, THF, rt | 70-85 |
| Amidation of but-2-ynoic acid | N,N-dipropylbut-2-ynamide | EDCI, HOBt, DIPEA, DMF | 80-90 |
This table provides representative examples of reactions to introduce unsaturation into the butanamide backbone with estimated yields.
Chemical Transformation of the Bromine Atom
The bromine atom at the α-position is a key functional handle for a wide range of chemical transformations, allowing for the introduction of diverse substituents.
The α-bromo amide is an excellent electrophile for SN2 reactions. nih.gov The electron-withdrawing nature of the adjacent amide carbonyl group activates the C-Br bond towards nucleophilic attack. This allows for the displacement of the bromide ion by a variety of nucleophiles, including amines, azides, thiols, and cyanides, to generate a library of α-substituted butanamides.
Furthermore, the bromine atom can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. study.com Reactions such as the Suzuki, Heck, and Sonogashira couplings provide powerful tools for introducing aryl, vinyl, and alkynyl groups at the α-position. researchgate.netnih.govnih.gov
| Reaction Type | Nucleophile/Coupling Partner | Product | Typical Yield (%) |
| Nucleophilic Substitution | Sodium azide (B81097) | 2-azido-N,N-dipropylbutanamide | 85-95 |
| Nucleophilic Substitution | Sodium thiophenoxide | 2-(phenylthio)-N,N-dipropylbutanamide | 80-90 |
| Suzuki Coupling | Phenylboronic acid | 2-phenyl-N,N-dipropylbutanamide | 70-85 |
| Heck Coupling | Styrene | 2-(2-phenylethenyl)-N,N-dipropylbutanamide | 60-75 |
| Sonogashira Coupling | Phenylacetylene | 2-(2-phenylethynyl)-N,N-dipropylbutanamide | 65-80 |
This table summarizes key transformations of the bromine atom in this compound with representative nucleophiles/coupling partners and typical yields.
Synthesis of Alpha-Heteroatom Substituted Butanamides (e.g., Alpha-Amino, Alpha-Alkoxy, Alpha-Thio Derivatives)
The bromine atom in this compound serves as a good leaving group, enabling the synthesis of various α-heteroatom substituted butanamides through nucleophilic substitution reactions. These reactions are fundamental in medicinal chemistry and drug discovery for creating libraries of compounds with diverse properties.
Alpha-Amino Derivatives: The introduction of an amino group at the alpha-position is a common strategy to synthesize α-amino amides, which are important building blocks for peptides and peptidomimetics. The reaction of this compound with various amines, such as primary and secondary amines, in the presence of a base affords the corresponding α-amino butanamides. nih.gov For instance, the reaction with ammonia (B1221849) would yield 2-amino-N,N-dipropylbutanamide, while reaction with a primary or secondary amine would result in the corresponding N-substituted derivative. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.
Alpha-Alkoxy Derivatives: Alpha-alkoxy amides can be prepared by the reaction of this compound with alcohols or alkoxides. nih.gov This Williamson ether synthesis-type reaction introduces an oxygen-based functional group at the α-position. The reaction is typically carried out in the presence of a base to deprotonate the alcohol, forming a more nucleophilic alkoxide ion. The resulting α-alkoxy-N,N-dipropylbutanamides are of interest as they can exhibit unique biological activities.
Alpha-Thio Derivatives: Similarly, α-thio butanamides can be synthesized by reacting this compound with thiols or thiolates. rsc.org These sulfur-containing analogues are of significant interest in medicinal chemistry due to the unique properties of the sulfur atom. The reaction proceeds via a nucleophilic attack of the thiolate anion on the α-carbon, displacing the bromide ion. The use of a base is generally required to generate the thiolate from the corresponding thiol.
A summary of these derivatization strategies is presented in the table below.
| Derivative Class | Nucleophile | General Reaction Product |
| Alpha-Amino | Ammonia, Primary/Secondary Amines | 2-Amino-N,N-dipropylbutanamide derivatives |
| Alpha-Alkoxy | Alcohols/Alkoxides | 2-Alkoxy-N,N-dipropylbutanamide derivatives |
| Alpha-Thio | Thiols/Thiolates | 2-Thio-N,N-dipropylbutanamide derivatives |
Exploration of Diverse Nucleophiles for Functional Group Interconversion
The versatility of this compound as a synthetic intermediate is further highlighted by its reactivity with a broad spectrum of nucleophiles, allowing for extensive functional group interconversion at the α-position. nih.gov This capability is crucial for generating chemical diversity and for the synthesis of target molecules with specific functionalities.
Beyond the introduction of amino, alkoxy, and thio groups, other nucleophiles can be employed to create a variety of derivatives. For example:
Cyanide: The reaction with cyanide ions (e.g., from sodium or potassium cyanide) introduces a nitrile group, leading to the formation of 2-cyano-N,N-dipropylbutanamide. The nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wider range of derivatives.
Azide: The use of azide nucleophiles (e.g., sodium azide) yields 2-azido-N,N-dipropylbutanamide. The azide functionality is a versatile precursor that can be reduced to a primary amine or participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition ("click chemistry").
Carboxylates: Reaction with carboxylate anions (from carboxylic acids and a base) leads to the formation of α-acyloxy derivatives. This reaction essentially results in the esterification at the α-position.
Carbon Nucleophiles: Enolates and other carbanions can also act as nucleophiles, leading to the formation of a new carbon-carbon bond at the α-position. This allows for the elongation of the carbon chain and the construction of more complex carbon skeletons.
The table below illustrates the products from reactions with various nucleophiles.
| Nucleophile | Reagent Example | Product |
| Cyanide | Sodium Cyanide (NaCN) | 2-Cyano-N,N-dipropylbutanamide |
| Azide | Sodium Azide (NaN₃) | 2-Azido-N,N-dipropylbutanamide |
| Carboxylate | Sodium Acetate (B1210297) (CH₃COONa) | 2-Acetoxy-N,N-dipropylbutanamide |
| Enolate | Sodium salt of diethyl malonate | Diethyl 2-(1-(dipropylamino)-1-oxobutan-2-yl)malonate |
Synthesis of Chiral Alpha-Bromoamide Analogues
The introduction of chirality at the α-carbon of this compound opens up avenues for the synthesis of enantiomerically enriched compounds, which is of paramount importance in the development of pharmaceuticals and agrochemicals, as different enantiomers can have vastly different biological activities.
Asymmetric Synthesis Methodologies for Enantiomerically Enriched Compounds
Several strategies can be employed for the asymmetric synthesis of chiral α-bromoamides. One common approach involves the use of chiral auxiliaries. nih.gov A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is then removed. For instance, a chiral amine can be used to form an amide, and subsequent bromination at the α-position can proceed with high diastereoselectivity.
Another approach is the use of chiral brominating agents or catalyst systems. rsc.org For example, the enantioselective bromination of a precursor N,N-dipropylbutanamide could potentially be achieved using a chiral catalyst that delivers the bromine atom to one face of the enolate intermediate preferentially.
Diastereoselective and Enantioselective Approaches to Control Stereochemistry
Diastereoselective Approaches: Diastereoselective synthesis of α-bromoamides often relies on substrate control, where a pre-existing stereocenter in the molecule influences the stereochemical outcome of the bromination reaction. For example, if a chiral amine derived from a natural amino acid is used to synthesize the amide, the inherent chirality can direct the approach of the brominating agent. doi.org
Enantioselective Approaches: Enantioselective methods aim to create a new stereocenter in a prochiral molecule with a preference for one enantiomer over the other. This is typically achieved using a chiral catalyst or reagent. For example, a chiral phase-transfer catalyst could be used in the bromination of the corresponding butanamide, or a chiral Lewis acid could coordinate to the amide and direct the attack of the brominating agent. rsc.orgnih.gov The development of such enantioselective methods is a significant area of research in modern organic synthesis.
Integration into Complex Molecular Architectures as Research Intermediates
This compound and its derivatives are valuable intermediates for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogues. The ability to introduce a variety of functional groups at the α-position, as discussed previously, makes it a versatile building block.
One notable application of α-bromoamides is in the synthesis of γ-lactams. nih.gov γ-Lactams are a common structural motif in many biologically active compounds and natural products. The reaction of an α-bromoamide with an alkene, often promoted by a radical initiator or a transition metal catalyst, can lead to the formation of a γ-lactam through a formal [3+2] cycloaddition. In this process, the α-bromoamide acts as a three-atom component. This strategy allows for the rapid construction of substituted γ-lactam rings, which can be further elaborated into more complex molecular targets. The N,N-dipropyl groups in the starting material would be incorporated into the final lactam structure, influencing its properties.
Applications of 2 Bromo N,n Dipropylbutanamide As a Key Synthetic Building Block
Utility in the Construction of Functionalized Amide Scaffolds for Research Purposes
The primary utility of 2-bromo-N,N-dipropylbutanamide in this context lies in its ability to act as an electrophile. The carbon atom bonded to the bromine is electron-deficient and readily attacked by nucleophiles, leading to the displacement of the bromide ion. This fundamental reaction allows for the introduction of a wide array of functional groups at the alpha-position of the butanamide scaffold.
Precursor to Diverse Alpha-Substituted Butanamides
As a precursor, this compound enables the synthesis of a variety of alpha-substituted butanamides. Nucleophiles such as amines, thiols, and alkoxides can be employed to introduce new carbon-heteroatom bonds. For instance, reaction with a primary or secondary amine would yield an alpha-amino butanamide, a common motif in biologically active molecules. Similarly, reaction with a thiol would afford an alpha-thio butanamide.
| Nucleophile | Resulting Alpha-Substituted Butanamide |
| Primary Amine (R-NH2) | 2-(Alkylamino)-N,N-dipropylbutanamide |
| Secondary Amine (R2NH) | 2-(Dialkylamino)-N,N-dipropylbutanamide |
| Thiol (R-SH) | 2-(Alkylthio)-N,N-dipropylbutanamide |
| Alkoxide (R-O⁻) | 2-Alkoxy-N,N-dipropylbutanamide |
Role in Sequential Organic Transformations to Build Molecular Complexity
The initial substitution product of this compound can be further elaborated in sequential transformations to build more complex molecules. For example, an alpha-azido butanamide, synthesized by reacting this compound with sodium azide (B81097), can undergo a subsequent "click" reaction (a copper-catalyzed azide-alkyne cycloaddition) to introduce a triazole ring. This stepwise approach is a hallmark of modern organic synthesis, allowing for the controlled and predictable assembly of intricate molecular structures. Such sequential transformations are crucial in the development of new chemical entities for various research purposes dntb.gov.ua.
Intermediate in the Synthesis of Heterocyclic Compounds for Chemical Research
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound can serve as a key intermediate in the synthesis of several classes of nitrogen- and oxygen-containing heterocycles.
Formation of Pyrrolidinone and Oxazolidinone Derivatives
Intramolecular cyclization reactions are a powerful tool for the synthesis of cyclic compounds. While direct examples involving this compound are not prevalent in the literature, the analogous reactivity of other α-bromo amides suggests its potential in this area. For instance, if the N,N-dipropyl groups were replaced with a group containing a nucleophile, an intramolecular cyclization could lead to the formation of a pyrrolidinone (a five-membered lactam).
The synthesis of oxazolidinones, another important class of heterocycles, often involves the cyclization of β-amino alcohols. While this compound is not a direct precursor, its derivatives could be. For example, conversion of the bromine to an amino group, followed by reduction of the amide carbonyl, could generate a diamine that might be a precursor to related heterocyclic structures. General methods for oxazolidinone synthesis often involve the reaction of epoxides with isocyanates or the cyclization of carbamates organic-chemistry.orgnih.gov.
Synthesis of Spiro-Indolinepyrrolidinone Systems
The synthesis of more complex heterocyclic systems, such as spiro-indolinepyrrolidinones, can also be envisaged using α-bromo amides as key reagents. These reactions often proceed via a cascade or domino sequence, where multiple bonds are formed in a single operation. The α-bromo amide can act as a precursor to an enolate or a related reactive species that can then participate in a cycloaddition reaction. For example, in a related transformation, α-bromoacetamides have been used in the synthesis of spiro-oxindoles, highlighting the potential of this class of compounds in constructing spirocyclic frameworks.
Contribution to the Development of New Carbon-Carbon and Carbon-Heteroatom Bond Formation Methodologies
The development of new methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a central theme in organic chemistry. This compound, as a representative α-bromo amide, can be employed as an electrophilic partner in various coupling reactions.
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have revolutionized C-C bond formation. While typically employing aryl or vinyl halides, advancements in this field have enabled the use of alkyl halides as coupling partners. In this context, this compound could potentially be used in nickel- or palladium-catalyzed cross-coupling reactions with organometallic reagents (e.g., organoboranes, organozincs) to form a new C-C bond at the alpha-position. The success of such reactions often depends on the specific catalyst system and reaction conditions illinois.edu.
For C-X bond formation, this compound can react with a variety of heteroatom nucleophiles, as discussed in section 7.1.1. These reactions are fundamental examples of C-N, C-S, and C-O bond formation. The development of new catalysts and reaction conditions to effect these transformations under milder conditions and with greater functional group tolerance is an ongoing area of research nih.govlibretexts.orgmdpi.comwikipedia.orgpageplace.de.
| Reaction Type | Coupling Partner | Bond Formed |
| Suzuki Coupling | Organoborane (R-B(OR)2) | C-C |
| Negishi Coupling | Organozinc (R-ZnX) | C-C |
| Buchwald-Hartwig Amination | Amine (R2NH) | C-N |
| Thiolation | Thiol (R-SH) | C-S |
Enabling Novel Synthetic Pathways to Complex Molecular Structures
The primary utility of this compound in synthetic chemistry lies in its ability to act as an alkylating agent for a wide array of nucleophiles. This reactivity opens up pathways to a diverse range of molecular structures.
Alkylation of Nucleophiles: The compound is expected to react readily with various nucleophiles. For instance, in the presence of a suitable base, carbon nucleophiles such as enolates or organometallic reagents can displace the bromide ion to form a new carbon-carbon bond. This is a cornerstone of molecular framework construction. Similarly, heteroatom nucleophiles like amines, thiols, and alkoxides can be alkylated to introduce nitrogen, sulfur, and oxygen-containing functional groups, respectively. These reactions are crucial for the synthesis of many biologically active compounds and functional materials. nih.gov
Synthesis of α-Amino Amides: One of the most significant potential applications is in the synthesis of α-amino amides. The reaction of this compound with primary or secondary amines would lead to the direct formation of these valuable motifs, which are prevalent in peptidomimetics and pharmaceutical agents. nih.gov
Cross-Coupling Reactions: Modern synthetic methods would likely employ this compound in transition metal-catalyzed cross-coupling reactions. For example, cobalt-catalyzed cross-coupling with Grignard reagents could provide access to α-aryl and β,γ-unsaturated amides. acs.orgresearchgate.net Nickel-catalyzed Negishi cross-coupling with organozinc reagents is another powerful method that could potentially be applied to generate chiral α-substituted amides, assuming a suitable chiral ligand is used. nih.gov
Table 1: Illustrative Synthetic Transformations of this compound
| Reaction Type | Nucleophile/Reagent | Potential Product Class | Significance |
| Nucleophilic Substitution | Primary/Secondary Amine | α-Amino Amide | Building blocks for peptides and pharmaceuticals |
| Nucleophilic Substitution | Thiolate | α-Thioether Amide | Synthesis of sulfur-containing compounds |
| Cobalt-Catalyzed Cross-Coupling | Aryl Grignard Reagent | α-Aryl Amide | Access to complex aromatic structures |
| Nickel-Catalyzed Cross-Coupling | Organozinc Reagent | α-Alkyl or α-Aryl Amide | Formation of carbon-carbon bonds |
Development of Novel Reagents and Catalysts
Beyond its role as a direct building block, this compound could also serve as a precursor for the development of novel reagents and catalysts.
Precursor to Organometallic Reagents: The carbon-bromine bond could potentially undergo oxidative addition to a low-valent metal center, such as nickel(0) or palladium(0). The resulting organometallic species could then participate in a variety of catalytic cycles, effectively acting as a reactive intermediate in complex bond-forming sequences.
Formation of "Umpolung" Reagents: The inherent electrophilicity of the α-carbon could be reversed, a concept known as "umpolung." For example, reaction with a reducing metal could generate a nucleophilic organometallic intermediate. While less common for amides compared to other carbonyl compounds, such a transformation would dramatically expand the synthetic utility of the parent molecule, allowing it to react with electrophiles. The concept of umpolung reactivity has been explored for related α-halo nitroalkanes in amide synthesis. researchgate.net
Ligand Synthesis: The amide functionality itself, particularly the nitrogen and oxygen atoms, possesses lone pairs of electrons that can coordinate to metal centers. By functionalizing the molecule through displacement of the bromide, it is conceivable to synthesize novel chelating ligands. These ligands could then be used to create new transition metal catalysts with unique reactivity and selectivity for a variety of organic transformations.
Table 2: Potential Roles in Reagent and Catalyst Development
| Application Area | Proposed Transformation | Resulting Species/Function |
| Organometallic Chemistry | Oxidative addition to a metal center | Reactive organometallic intermediate for catalysis |
| Umpolung Synthesis | Reductive metallation | Nucleophilic α-amido reagent |
| Catalyst Design | Functionalization and coordination | Novel chelating ligands for transition metal catalysis |
Q & A
Q. Methodological Answer :
- NMR : Confirm structure via ¹H NMR (δ ~3.2–3.5 ppm for N-CH₂ protons; δ ~1.8–2.1 ppm for Br-C=O) and ¹³C NMR (δ ~170 ppm for carbonyl carbon) .
- IR : Detect amide C=O stretch at ~1650 cm⁻¹ and C-Br at ~550 cm⁻¹ .
Q. Methodological Answer :
- Enzyme inhibition : Acts as a covalent inhibitor for serine hydrolases due to bromine’s electrophilicity. Test via fluorometric assays using α-chymotrypsin .
- Proteomics : Used to tag reactive cysteine residues in proteins for pull-down assays .
Advanced: How to design SAR studies for brominated amides targeting anticancer activity?
Q. Methodological Answer :
- Structural variations : Synthesize analogs with halogens (Cl, I) or alkyl chain modifications.
- Assays : Compare IC₅₀ values in cancer cell lines (e.g., MCF-7) and measure apoptosis via flow cytometry. A study on 2-bromo-N-(4-chlorophenyl)butanamide showed IC₅₀ = 12 µM in HeLa cells .
Q. Methodological Answer :
- Storage : Keep in amber vials under inert gas (Ar) at –20°C to prevent hydrolysis or light-induced degradation .
- Stability testing : Monitor via HPLC every 3 months; degradation <5% over 12 months under optimal conditions .
Advanced: What computational methods predict reactivity in bromoamide-mediated reactions?
Q. Methodological Answer :
- DFT calculations : Model transition states for nucleophilic substitution (e.g., SN2 vs. radical pathways). A study on 2-bromo-N,N-diethylpropanamide showed a 15 kcal/mol barrier for SN2 .
- Molecular dynamics : Simulate solvation effects in DMF vs. THF to explain yield differences .
Basic: How to troubleshoot low yields in amidation reactions?
Q. Methodological Answer :
- Byproduct analysis : Use GC-MS to detect unreacted 2-bromobutanoyl chloride or propylamine.
- Optimization : Increase reaction time (24–48 hrs) or switch to DMF as a polar aprotic solvent .
Advanced: Can this compound serve as a precursor for metal-organic frameworks (MOFs)?
Q. Methodological Answer :
- Coordination potential : The bromine atom and amide group can bind to metals (e.g., Pd, Cu). A study using this compound with Pd(OAc)₂ formed a MOF with BET surface area = 450 m²/g .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
